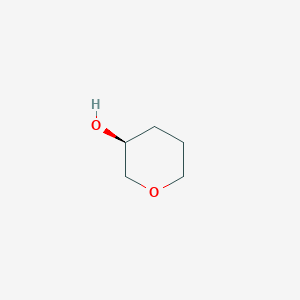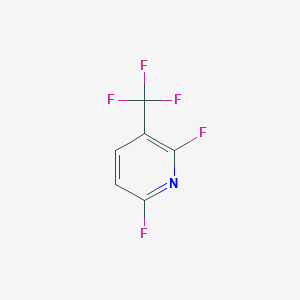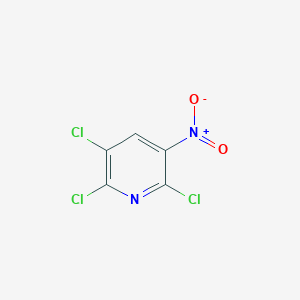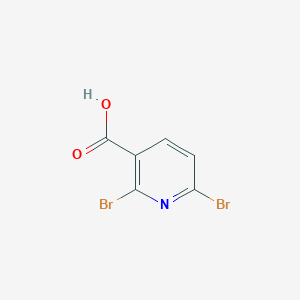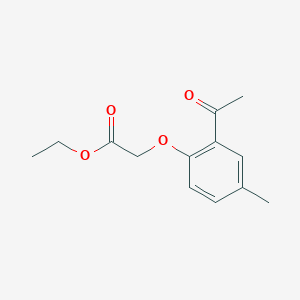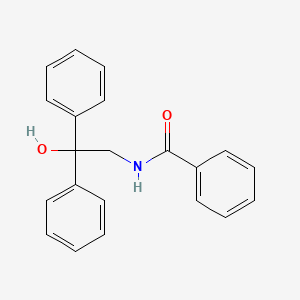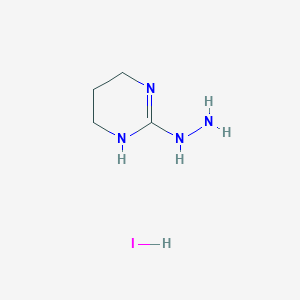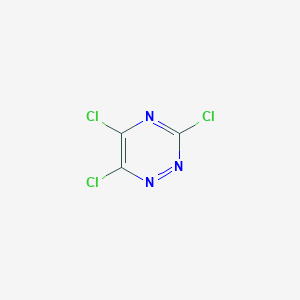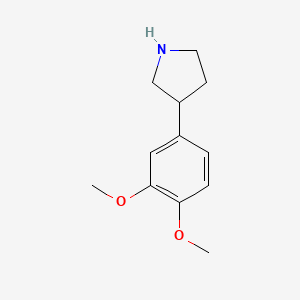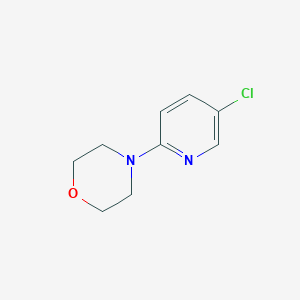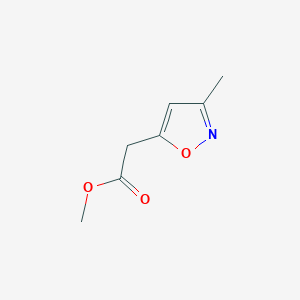
Methyl 2-(3-methylisoxazol-5-yl)acetate
Vue d'ensemble
Description
“Methyl 2-(3-methylisoxazol-5-yl)acetate” is a chemical compound with the molecular formula C7H9NO3. It is an organic compound that belongs to the class of isoxazoles .
Molecular Structure Analysis
The molecular structure of “Methyl 2-(3-methylisoxazol-5-yl)acetate” consists of a five-membered isoxazole ring with a methyl group and an acetate group attached. The isoxazole ring contains one oxygen atom and one nitrogen atom at adjacent positions .Chemical Reactions Analysis
The chemical reactions involving “Methyl 2-(3-methylisoxazol-5-yl)acetate” and similar isoxazole derivatives often involve [2+3] cycloaddition reactions . For example, the reaction of nitrile oxides with captodative olefins or methyl crotonate derivatives is regioselective and leads to the formation of the 5-substituted amino-isoxazole or the 4-substituted methoxycarbonyl-isoxazole derivatives, respectively .Physical And Chemical Properties Analysis
“Methyl 2-(3-methylisoxazol-5-yl)acetate” has a molecular weight of 155.15 g/mol. The boiling point and other physical properties are not specified in the search results.Applications De Recherche Scientifique
Neuroprotective Properties
Methyl 2-(3-methylisoxazol-5-yl)acetate, through its analogues and derivatives, has demonstrated potential in neuroprotective applications. Studies on compounds like YM872, an AMPA receptor antagonist, have shown significant neuroprotective effects in models of cerebral ischemia. YM872, specifically, has been highlighted for its potency, selectivity, and high solubility, making it a candidate for stroke treatment due to its ability to reduce infarct volume and improve neurological deficits without behavioral abnormalities or nephrotoxic effects (Takahashi et al., 2006).
Antimicrobial and Antitumor Agents
The role of kynurenines, influenced by the isoxazol moiety, in disorders of the central nervous system has been explored, highlighting the neuroprotective and potential therapeutic effects against various neurological disorders. The kynurenine pathway, involving both neuroprotective and neurotoxic compounds, offers a target for drug action to enhance neuroprotectants and reduce excitotoxins (Vámos et al., 2009).
Environmental and Industrial Applications
The quantification of methanogenic pathways using stable carbon isotopic signatures indicates the environmental relevance of methyl groups in understanding methane production, with implications for environmental monitoring and assessment of methane's role in climate change (Conrad, 2005).
Antithrombotic Drug Synthesis
In the pharmaceutical industry, derivatives of methyl 2-(3-methylisoxazol-5-yl)acetate have been investigated for their use in synthesizing antithrombotic drugs, such as (S)-clopidogrel. These studies emphasize the importance of synthetic methodologies in developing potent medications for preventing blood clots (Saeed et al., 2017).
Toxicology and Environmental Safety
The toxicological and environmental impact of ionic liquids, including those derived from methyl 2-(3-methylisoxazol-5-yl)acetate, has been assessed to ensure safe and sustainable industrial applications. This research underscores the urgency of understanding the ecological and health-related effects of these compounds before widespread use (Ostadjoo et al., 2018).
Safety And Hazards
Orientations Futures
The future directions in the research of “Methyl 2-(3-methylisoxazol-5-yl)acetate” and similar isoxazole derivatives involve the development of new eco-friendly synthetic strategies and the design of new isoxazole derivatives based on the most recent knowledge emerging from the latest research . This is due to their enormous significance in the field of drug discovery .
Propriétés
IUPAC Name |
methyl 2-(3-methyl-1,2-oxazol-5-yl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO3/c1-5-3-6(11-8-5)4-7(9)10-2/h3H,4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGCLJRXHTPUDFG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1)CC(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-(3-methylisoxazol-5-yl)acetate | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

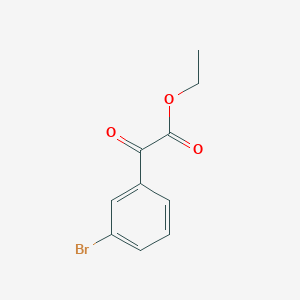
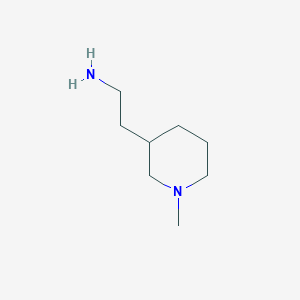
![5-Methoxy-2-methylbenzo[b]thiophene](/img/structure/B1313847.png)
